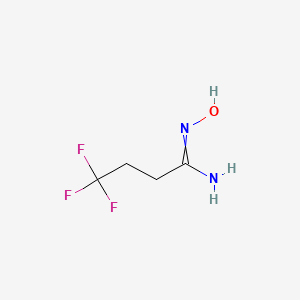
4,4,4-trifluoro-N'-hydroxybutanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-trifluoro-N'-hydroxybutanimidamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant electronegativity, making it a valuable compound in various chemical reactions and applications. Its molecular formula is C4H6F3NO, and it is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 4,4,4-trifluoro-N'-hydroxybutanimidamide typically involves multiple steps. One common method starts with ethyl trifluoroacetate, which reacts with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate undergoes a reduction reaction to yield 1-benzyloxy-trifluoro-substituted alkyl, which is then hydrolyzed to produce this compound . This method avoids the use of hazardous materials and high-temperature reactions, making it more environmentally friendly and cost-effective.
Chemical Reactions Analysis
4,4,4-trifluoro-N'-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: It can be hydrolyzed to form corresponding acids or alcohols depending on the reaction conditions.
Scientific Research Applications
4,4,4-trifluoro-N'-hydroxybutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N'-hydroxybutanimidamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4,4,4-trifluoro-N'-hydroxybutanimidamide can be compared with other fluorinated compounds such as:
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate: Known for its use in polymer chemistry.
Ethyl 4,4,4-trifluorobutyrate: Used as a spin trapping reagent in spectroscopy.
4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid: Studied for its potential in preparing beta-lactones.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various specialized applications.
Properties
Molecular Formula |
C4H7F3N2O |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
4,4,4-trifluoro-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(8)9-10/h10H,1-2H2,(H2,8,9) |
InChI Key |
MEXUJHMSOBRXAV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


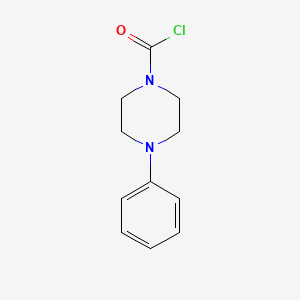
![N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B8695064.png)
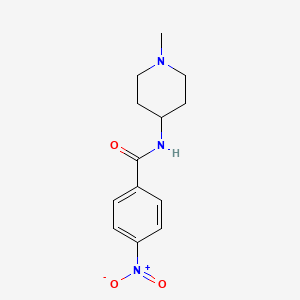
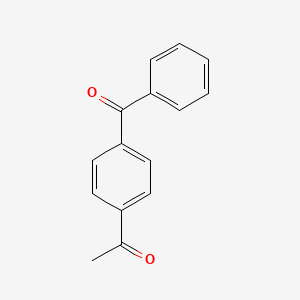

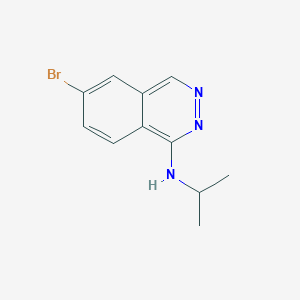
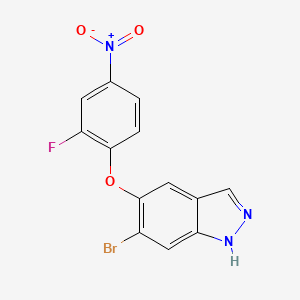
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)-3-methylpyrrolidin-2-one](/img/structure/B8695095.png)

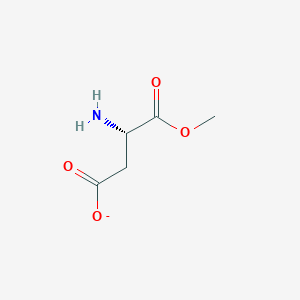
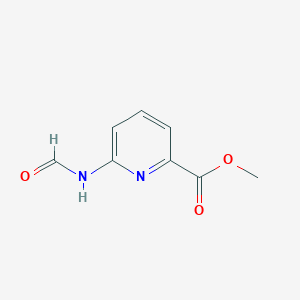
![2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8695137.png)
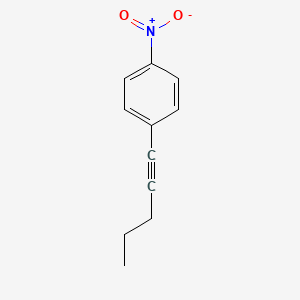
![Benzo[c][1,8]naphthyridine](/img/structure/B8695149.png)
